Arisugacin C -

Arisugacin C

Catalog Number: EVT-1580591
CAS Number:
Molecular Formula: C27H32O6
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arisugacin C is an organic heterotetracyclic compound that is 4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione substituted at position 4a by a hydroxy and and at position 9 by 4-methoxyphenyl group (the 4aS,6aR,12aR,12bR stereoisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, a tertiary alcohol, a cyclic ketone, an aromatic ether and a delta-lactone.
Overview

Arisugacin C is a natural product with significant biological activity, particularly as an inhibitor of acetylcholinesterase. It belongs to a class of compounds known for their neuroactive properties and potential therapeutic applications in treating neurodegenerative diseases. This compound was first isolated from the fungus Penicillium sp. FO-4259-11, highlighting its relevance in pharmacology and natural product chemistry.

Source

Arisugacin C is derived from the fungal species Penicillium, specifically Penicillium sp. FO-4259-11. This organism has been studied for its ability to produce various bioactive metabolites, including other arisugacins, which exhibit promising pharmacological properties.

Classification

Arisugacin C is classified as a meroterpenoid, a type of natural product that combines terpenoid and non-terpenoid components. Its structure and function align it with other biologically active compounds that interact with cholinergic systems, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of arisugacin C involves several sophisticated organic reactions. Notably, cycloaddition reactions play a crucial role in constructing its complex molecular framework.

Technical Details

The synthesis typically employs strategies such as:

  • Intramolecular Diels–Alder reactions: These reactions facilitate the formation of cyclic structures essential for the compound's bioactivity.
  • Radical-based transformations: These methods are advantageous for creating diverse chemical scaffolds without extensive protecting group manipulations.

Recent studies have indicated that combining traditional synthetic methods with modern retrosynthetic analysis can yield efficient pathways to arisugacin C and related compounds .

Molecular Structure Analysis

Structure

Arisugacin C features a complex polycyclic structure that includes multiple rings and functional groups. Its precise molecular formula is yet to be fully elucidated in public databases, but it shares structural similarities with other members of the arisugacin family.

Data

The molecular weight and specific stereochemistry of arisugacin C are critical for its biological activity. Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to determine these structural characteristics accurately.

Chemical Reactions Analysis

Reactions

Arisugacin C undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  • Cycloaddition: This reaction is pivotal in forming the core structure of arisugacin C.
  • Hydroxylation: Modifications involving hydroxyl groups can alter the compound's reactivity and solubility, impacting its pharmacological properties.

Technical Details

The synthesis pathways often involve strategic planning to ensure high yields and selectivity for desired stereoisomers. The use of catalysts and specific reaction conditions is essential for optimizing these processes .

Mechanism of Action

Process

Arisugacin C acts primarily as an acetylcholinesterase inhibitor, which means it interferes with the breakdown of acetylcholine in synaptic clefts. This action enhances cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Data

Studies have demonstrated that arisugacin C exhibits potent inhibitory effects on acetylcholinesterase activity, making it a candidate for further development as a therapeutic agent in neurodegenerative disorders .

Physical and Chemical Properties Analysis

Physical Properties

Arisugacin C is typically characterized by:

  • Appearance: It may be presented as a crystalline solid or powder.
  • Solubility: Its solubility profile varies depending on the solvent used, which is crucial for its application in biological systems.

Chemical Properties

The compound's stability, reactivity under different pH conditions, and interaction with biological macromolecules are critical areas of study. These properties influence its efficacy as a drug candidate.

Relevant data from studies indicate that modifications to the molecular structure can significantly impact both stability and bioactivity .

Applications

Scientific Uses

Arisugacin C has potential applications in:

  • Pharmacology: As an acetylcholinesterase inhibitor, it may be developed into treatments for Alzheimer's disease and other cognitive disorders.
  • Natural Product Chemistry: Its unique structure makes it a valuable subject for research into new synthetic methodologies and the exploration of similar compounds derived from natural sources.
Introduction to Arisugacin C in the Context of Acetylcholinesterase (AChE) Inhibitor Research

Arisugacin C represents a significant member of the meroterpenoid class of fungal natural products investigated for their acetylcholinesterase (AChE) inhibitory activity. Its discovery stems from the broader exploration of microbial metabolites, particularly those from Penicillium species, as sources of novel bioactive compounds with potential applications in neurodegenerative disorder therapeutics, notably Alzheimer's disease (AD). AChE inhibitors remain a cornerstone of AD pharmacotherapy, aiming to counteract the cholinergic deficit central to the disease's pathology. Arisugacin C, while less potent than some congeners, offers valuable insights into structure-activity relationships critical for drug design.

Arisugacin C as a Secondary Metabolite of Penicillium spp. in Natural Product Discovery

Arisugacin C is a secondary metabolite biosynthesized by specific strains of fungi belonging to the genus Penicillium. It was first isolated and characterized alongside other arisugacins (A, B, D, E, F, G, H) from a mutant strain designated Penicillium sp. FO-4259-11 [4]. This discovery occurred within a program screening microbial extracts for AChE inhibitory activity. While numerous Penicillium species are ubiquitous in terrestrial environments, strains producing arisugacins have also been recovered from marine sources, highlighting the ecological diversity of these fungi and their potential for chemodiversity. Marine-derived Penicillium strains, including those potentially producing arisugacin-related compounds, have been isolated from substrates like sediments, algae, sponges, and even marine invertebrates [9]. The production of arisugacin C, like other complex meroterpenoids in fungi, involves a hybrid biosynthetic pathway combining elements of polyketide synthesis (building the aromatic moiety) and terpenoid biosynthesis (providing the isoprenoid-derived ring system) [5]. The specific biosynthetic gene cluster responsible for arisugacins in Penicillium sp. FO-4259-11 remains to be fully elucidated but shares conceptual similarities with pathways for structurally related meroterpenoids like pyripyropenes and territrems [5]. The isolation of arisugacin C typically involves fermentation of the producing strain, extraction of the culture broth and/or mycelium with organic solvents (e.g., ethyl acetate), followed by extensive chromatographic purification (e.g., silica gel chromatography, HPLC) guided by bioactivity (AChE inhibition) or analytical techniques.

Position Within the Arisugacin Family: Comparative Analysis of Structural and Functional Analogues

Arisugacin C is part of a growing family of structurally related meroterpenoid natural products. The core scaffold shared across the arisugacin family consists of a highly oxygenated, fused pentacyclic system incorporating both aromatic (A-ring) and aliphatic (B-E rings) components. Key structural features include a chromone or pyrone moiety (D-ring) and a decalin system (B/C rings). Within this family, Arisugacin C is distinguished by its specific oxidation pattern and substituents, particularly on the E-ring.

Table 1: Key Arisugacins and Their Reported AChE Inhibitory Activity (IC₅₀)

CompoundIC₅₀ (μM) against AChERelative PotencyKey Structural Features
Arisugacin A0.001 (1 nM)HighestDefined E-ring conformation, specific substitutions
Arisugacin B0.0258HighStructural variant of A
Arisugacin C2.5ModerateSpecific E-ring substitution pattern
Arisugacin D3.5ModerateStructural variant of C
Arisugacin E>100InactiveAltered oxygenation/ring structure
Arisugacin F>100InactiveAltered oxygenation/ring structure
Arisugacin LNot PublishedActive (Zebrafish)Novel congener
Arisugacin Q0.191HighNovel congener

Data compiled from [1] [4] [6]

Functional Comparison:

  • Potency Spectrum: Arisugacin C occupies a position of moderate potency within the family. Arisugacin A is the most potent natural congener (IC₅₀ = 1 nM), exhibiting activity approximately 2500 times stronger than Arisugacin C (IC₅₀ = 2.5 μM) [1] [4]. Arisugacin B is also significantly more potent (IC₅₀ = 25.8 nM) than Arisugacin C. In contrast, Arisugacins E, F, G, and H show negligible or no AChE inhibitory activity at concentrations up to 100 μM [4].
  • Structural Determinants of Activity: The significant differences in potency highlight the critical role of specific structural elements for AChE inhibition:
  • E-ring Conformation and Substitution: Computational docking studies comparing Arisugacin A and the structurally similar Territrem B (bound to hAChE in an X-ray structure) suggest that the conformation of the E-ring and its substitution pattern profoundly impact binding affinity and inhibitory potency. Arisugacin A, lacking one m-OMe group found on Territrem B's symmetric E-ring, exists in two conformations (syn and anti relative to the D-ring carbonyl). The anti-conformer shows superior predicted binding affinity compared to Territrem B, correlating with its higher experimental potency [1] [7]. Arisugacin C possesses a different substitution pattern on its E-ring compared to Arisugacin A, likely contributing to its reduced affinity and potency.
  • Integrity of the Pentacyclic System and Oxygenation: Compounds like Arisugacins E and F, which show no activity, often feature alterations in the core ring structure or differences in oxygenation patterns compared to the active arisugacins (A, B, C, D) [4]. This underscores the necessity of an intact, highly specific molecular architecture for effective interaction with the AChE active site.
  • A-ring Enone System: While not directly tested on Arisugacin C, studies on Arisugacin A suggest the α,β-unsaturated ketone (enone) in the A-ring might play a role, potentially allowing for reversible covalent interaction with the catalytic serine (Ser200) in the active site, contributing to the exceptional potency of Arisugacin A [1] [7]. The relevance of this to the moderately potent Arisugacin C is less clear.
  • Role in SAR Studies: Despite its moderate activity, Arisugacin C is crucial for structure-activity relationship (SAR) studies within the arisugacin family [4]. Its defined structure and measurable activity provide a key data point for understanding how modifications, particularly on the E-ring and peripheral substituents, influence binding to AChE. The isolation of newer arisugacins (L-Q) from different Penicillium strains, some showing potent activity (e.g., Arisugacin Q, IC₅₀ = 191 nM) [6], further expands the SAR landscape and offers opportunities to refine the pharmacophore model.
  • Broader Structural Analogues: Arisugacin C shares its meroterpenoid nature with other fungal metabolites like Territrems (e.g., Territrem B, also a potent AChE inhibitor) and Pyripyropenes (e.g., Pyripyropene A, a potent ACAT inhibitor) [5]. These families share the core feature of a fused polycyclic system derived from a polyketide (often a pyrone) coupled with an isoprenoid unit, but differ in the specific polyketide starter, the terpenoid chain length (C15 vs C20), and the cyclization patterns, leading to distinct biological activities.

Properties

Product Name

Arisugacin C

IUPAC Name

(1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-diene-5,16-dione

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C27H32O6/c1-24(2)22(28)10-11-25(3)21-14-18-20(33-26(21,4)12-13-27(24,25)30)15-19(32-23(18)29)16-6-8-17(31-5)9-7-16/h6-9,15,21,30H,10-14H2,1-5H3/t21-,25-,26-,27-/m1/s1

InChI Key

XKDGQMPLQPRTCS-HHPVDLARSA-N

Canonical SMILES

CC1(C(=O)CCC2(C1(CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)C)C

Isomeric SMILES

C[C@]12CCC(=O)C([C@@]1(CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.